molecular formula C12H10FNO3S B14616007 2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine CAS No. 60264-14-4

2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine

Cat. No.: B14616007
CAS No.: 60264-14-4
M. Wt: 267.28 g/mol
InChI Key: VVVHIWKUOXPHOC-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a fluorophenyl group and a methanesulfonyl group, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine typically involves several steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluorobenzene with methanesulfonyl chloride to form 2-(2-fluorophenyl)methanesulfonyl chloride . This intermediate is then reacted with a pyridine derivative under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:

Scientific Research Applications

2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes or receptors, while the methanesulfonyl group can participate in redox reactions or act as a leaving group in substitution reactions . These interactions can lead to changes in biological activity or chemical reactivity.

Comparison with Similar Compounds

2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound and its potential advantages in various applications.

Properties

CAS No.

60264-14-4

Molecular Formula

C12H10FNO3S

Molecular Weight

267.28 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfonyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C12H10FNO3S/c13-11-6-2-1-5-10(11)9-18(16,17)12-7-3-4-8-14(12)15/h1-8H,9H2

InChI Key

VVVHIWKUOXPHOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)C2=CC=CC=[N+]2[O-])F

Origin of Product

United States

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